(S)-Quinuclidinyl Benzoyl Solifenacin

Description

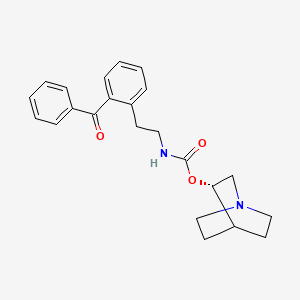

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H26N2O3 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-(2-benzoylphenyl)ethyl]carbamate |

InChI |

InChI=1S/C23H26N2O3/c26-22(19-7-2-1-3-8-19)20-9-5-4-6-17(20)10-13-24-23(27)28-21-16-25-14-11-18(21)12-15-25/h1-9,18,21H,10-16H2,(H,24,27)/t21-/m1/s1 |

InChI Key |

NSKBRJBDYOPZBY-OAQYLSRUSA-N |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

The Quinuclidine Scaffold in Medicinal Chemistry

Quinuclidine (B89598) as a Privileged Structure and Its Unique Bicyclic Amine Characteristics

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. scielo.br This concept is a cornerstone of modern drug discovery, as identifying and utilizing such scaffolds can significantly expedite the development of new therapeutic agents. nih.govresearchgate.net The quinuclidine skeleton (1-azabicyclo[2.2.2]octane) is a prime example of such a privileged structure, owing to its distinct and advantageous physicochemical properties. nih.govnbinno.com

At its core, quinuclidine is a bicyclic amine, a structural feature that imparts a high degree of rigidity and a well-defined three-dimensional geometry. nih.gov Unlike more flexible aliphatic amines, the fused ring system of quinuclidine restricts conformational freedom. This pre-organization of the molecule can be highly beneficial in drug design, as it reduces the entropic penalty associated with the ligand binding to its target protein, often leading to enhanced binding affinity.

One of the most notable characteristics of quinuclidine is its strong basicity. ontosight.ai The bridgehead nitrogen atom is highly accessible for protonation, resulting in a pKa of the conjugate acid of approximately 11.0-11.3. wikipedia.org This pronounced basicity allows for the formation of strong ionic interactions with acidic residues in the binding pockets of biological targets. The basicity of the quinuclidine core can be modulated by the introduction of substituents, a feature that medicinal chemists can exploit to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, the introduction of an electron-withdrawing group at the 3-position can lower the pKa, as seen in various derivatives. wikipedia.org

The compact and globular shape of the quinuclidine scaffold also contributes to its privileged status. This well-defined shape allows it to fit snugly into specific binding pockets, while also providing multiple points for synthetic modification, enabling the exploration of a broad chemical space to optimize target interactions and other drug-like properties.

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₃N |

| Molar Mass | 111.188 g·mol⁻¹ |

| pKa (conjugate acid) | ~11.0 - 11.3 |

| Molecular Shape | Globular, cage-like |

| Key Structural Feature | Bicyclic, bridgehead nitrogen |

Historical Perspective of Quinuclidine-Based Compounds and Their Diverse Biological Activities

The significance of the quinuclidine scaffold in medicine is not a recent discovery; it has a rich history rooted in natural product chemistry. nih.gov The quinuclidine moiety is a key structural component of the Cinchona alkaloids, such as quinine (B1679958) and quinidine, which have been used for centuries in the treatment of malaria. nih.gov The isolation and structural elucidation of these natural products in the early 20th century provided the first glimpse into the therapeutic potential of this unique bicyclic system.

The journey from natural products to synthetic quinuclidine-based drugs began in the mid-20th century, as chemists started to synthesize and explore the pharmacological properties of simpler quinuclidine derivatives. ucdavis.edu This led to the discovery of compounds with a wide spectrum of biological activities, solidifying the status of quinuclidine as a versatile scaffold in drug discovery.

The diverse biological activities of quinuclidine-based compounds are a testament to their ability to interact with a multitude of biological targets. These activities include:

Anticholinergic Activity: Many quinuclidine derivatives act as antagonists of muscarinic acetylcholine (B1216132) receptors. This property has been harnessed in drugs like solifenacin (B1663824), used for the treatment of overactive bladder, and aclidinium (B1254267) bromide, a bronchodilator for chronic obstructive pulmonary disease (COPD). wikipedia.org

Antihistamine Activity: The quinuclidine scaffold has been incorporated into compounds exhibiting antihistaminic effects, which are useful in the management of allergic conditions. nih.gov

Antimicrobial Activity: More recent research has explored the potential of quinuclidine derivatives as antimicrobial agents, with some compounds showing efficacy against a range of bacteria. nih.gov

Anticancer Activity: The rigid quinuclidine framework has been utilized in the design of compounds with anti-proliferative effects against various cancer cell lines. nih.gov

Serotonin Receptor Antagonism: Quinuclidine-containing molecules, such as palonosetron (B1662849) and azasetron, are potent antagonists of the 5-HT3 receptor, making them effective antiemetic agents for chemotherapy-induced nausea and vomiting. nih.gov

Enzyme Inhibition: Quinuclidine-based compounds have been developed as inhibitors of various enzymes, including acetylcholinesterase, which is a target for Alzheimer's disease therapy. nih.gov

| Compound | Biological Activity | Therapeutic Area |

|---|---|---|

| Quinine | Antimalarial | Infectious Diseases |

| Solifenacin | Anticholinergic (M3 antagonist) | Urology |

| Palonosetron | 5-HT3 Receptor Antagonist | Oncology (antiemetic) |

| Azasetron | 5-HT3 Receptor Antagonist | Oncology (antiemetic) |

| Cevimeline | Muscarinic Agonist | Sjögren's Syndrome |

| Aceclidine | Muscarinic Agonist | Glaucoma |

Structural Features and Conformational Aspects of the Quinuclidine Ring System Relevant to Ligand Design

The efficacy of the quinuclidine scaffold in ligand design is deeply rooted in its unique structural and conformational characteristics. The bicyclic nature of quinuclidine imposes significant constraints on its geometry, resulting in a well-defined and rigid structure that is advantageous for molecular recognition.

Furthermore, the defined geometry of the quinuclidine core allows for the precise positioning of substituents in three-dimensional space. This is crucial for optimizing interactions with specific residues within a protein's binding site. For example, in the design of muscarinic receptor antagonists, the quinuclidine scaffold serves as a rigid anchor to which other functional groups are attached to achieve selectivity for different receptor subtypes. A study on (R)-(-)-quinuclidin-3-ol, a key building block for drugs like solifenacin, revealed specific torsion angles and a pseudo-threefold symmetry around the N1-C3 axis, highlighting the well-defined spatial arrangement of substituents. researchgate.net

The bridgehead nitrogen atom not only imparts basicity but also serves as a key interaction point. Its ability to act as a hydrogen bond acceptor or to be protonated and form a salt bridge is a critical feature in the binding of many quinuclidine-based drugs to their targets. The steric accessibility of the nitrogen lone pair is another important consideration in ligand design, as it can influence the strength and directionality of these interactions.

Stereochemical Considerations in Quinuclidine Based Ligands

Fundamental Importance of Chirality in Ligand-Receptor Interactions

Chirality is a geometric property of a molecule that makes it non-superimposable on its mirror image, much like a person's left and right hands. These non-superimposable mirror images are called enantiomers. Biological systems, including enzymes and receptors, are themselves chiral entities, composed of chiral building blocks like L-amino acids. Consequently, these biological targets can differentiate between the enantiomers of a chiral ligand, leading to significant differences in pharmacological activity.

This stereospecificity arises because a successful ligand-receptor interaction often requires a precise three-point attachment between the ligand and the receptor's binding site. One enantiomer may fit perfectly into this chiral environment, leading to a strong and effective interaction, while its mirror image cannot achieve the same optimal fit, resulting in a weaker interaction or none at all. The enantiomer that is responsible for the desired biological activity is termed the "eutomer," whereas the less active or inactive enantiomer is known as the "distomer." In some cases, the distomer may even be responsible for undesirable side effects. Therefore, understanding and controlling the chirality of a ligand is paramount in modern drug design and development.

The Chiral Center at the C3 Position of the Quinuclidine (B89598) Moiety

The quinuclidine ring is a bicyclic amine structure that serves as a key component in many muscarinic receptor antagonists. A critical feature of this moiety in compounds like solifenacin (B1663824) is the presence of a stereogenic center, or chiral center, at the third carbon atom (C3). When an ester group is attached to this position, as in 3-quinuclidinol (B22445) esters, the C3 carbon becomes chiral, giving rise to two possible enantiomers: (R)-3-quinuclidinol and (S)-3-quinuclidinol.

Differential Impact of (R)- and (S)-Stereochemistry on Receptor Binding and Functional Activity

Research has consistently demonstrated that the stereochemistry at the C3 position of the quinuclidinol moiety has a dramatic effect on the affinity and activity of muscarinic antagonists. Studies comparing the enantiomers of various 3-quinuclidinol esters have shown a clear preference for the (R)-configuration for high-affinity binding to muscarinic receptors.

| Compound Series | Enantiomeric Configuration at Quinuclidine C3 | Relative Affinity for Muscarinic Receptors | Reference |

|---|---|---|---|

| Quinuclidinyl Benzilate (QNB) | (R) | High | nih.gov |

| Quinuclidinyl Benzilate (QNB) | (S) | Low | nih.gov |

| Quinuclidinyl Xanthene-9-carboxylate (QNX) | (R) | High | nih.gov |

| Quinuclidinyl Xanthene-9-carboxylate (QNX) | (S) | Low | nih.gov |

| Propafenone-type MDR Modulators | (R) | Higher Activity | nih.gov |

| Propafenone-type MDR Modulators | (S) | Lower Activity | nih.gov |

Specificity of the (S)-Configuration of the Quinuclidinyl Moiety in Relation to Solifenacin's (R)-Configuration

Solifenacin is a molecule with two chiral centers, leading to four possible stereoisomers: (R,S), (S,R), (R,R), and (S,S). The clinically approved and pharmacologically active form of the drug is specifically the (1S, 3'R) isomer. nih.gov This means that solifenacin is composed of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and, crucially, (3'R)-quinuclidinol . google.comnewdrugapprovals.org The synthesis is stereospecific, ensuring the formation of this single, active diastereomer. google.com

The compound "(S)-Quinuclidinyl Benzoyl Solifenacin" would refer to a diastereomer of solifenacin where the quinuclidinol moiety is in the (S)-configuration. Based on the established structure-activity relationships for this class of molecules, this (S)-quinuclidinyl configuration would be expected to result in a drastic reduction in binding affinity and functional activity at muscarinic receptors compared to the natural (R)-configuration found in active solifenacin. nih.gov While solifenacin is a potent M3-selective antagonist, its (S)-quinuclidinyl counterpart would be considered a less active impurity. nih.govnih.govnih.gov The high stereoselectivity of the muscarinic receptor for the (R)-quinuclidinol ester highlights the precise structural requirements for potent antagonism. The active form of solifenacin, the (R,S)-stereoisomer, is therefore isolated from other stereoisomers for therapeutic use. phenomenex.com

| Isoquinoline (B145761) Configuration | Quinuclidinol Configuration | Diastereomer | Common Name/Status | Expected Muscarinic Receptor Affinity | Reference |

|---|---|---|---|---|---|

| (1S) | (3'R) | (S,R) | Solifenacin (Active Drug) | High (Ki = 12 nM for M3) | nih.gov |

| (1S) | (3'S) | (S,S) | Diastereomeric Impurity | Very Low (Expected) | nih.govphenomenex.com |

| (1R) | (3'R) | (R,R) | Diastereomeric Impurity | Low (Expected) | phenomenex.com |

| (1R) | (3'S) | (R,S) | Enantiomer of Active Drug | Low (Expected) | phenomenex.com |

Analytical Characterization and Quality Control of Chiral Quinuclidine Compounds

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Determination

Chromatography is the cornerstone for assessing the stereoisomeric purity of chiral drugs. Techniques like HPLC, GC, and CE are indispensable for separating and quantifying enantiomers and diastereomers, which often exhibit identical physical and chemical properties in an achiral environment but can have significantly different pharmacological effects. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective analysis of solifenacin (B1663824) and its related compounds. researchgate.net The method relies on chiral stationary phases (CSPs) that interact differently with each stereoisomer, leading to their separation.

Several validated HPLC methods have been developed for the stereoisomeric separation of solifenacin and its precursors. researchgate.netnih.gov Normal-phase HPLC is frequently employed, utilizing polysaccharide-based chiral columns, such as those derived from amylose (B160209) or cellulose. researchgate.netoup.com For instance, a method using a Chiralpak IC column with a mobile phase consisting of n-hexane, ethanol, isopropyl alcohol, and diethylamine (B46881) (60:15:25:0.1, v/v/v/v) has successfully separated solifenacin succinate (B1194679) from its three stereoisomers with a resolution of not less than 3.0 for all pairs. researchgate.net

Another established method, conforming to the USP monograph for Solifenacin Succinate, uses a Lux Amylose-1 chiral column. phenomenex.comchromatographyonline.com This method achieves excellent separation, with a resolution of 7.92 between the (R,S)- and (S,S)-stereoisomers and a resolution of 13 between the (R,R)-stereoisomer and the active (1S, 3'R) Solifenacin isomer. phenomenex.com The high resolution demonstrates the powerful chiral recognition capability of these advanced stationary phases. phenomenex.com

In addition to purity analysis, HPLC is used to quantify chiral impurities. A sensitive method for quantifying the undesired 3-(S)-quinuclidinol enantiomer in its precursor, 3-(R)-quinuclidinol, involves pre-column derivatization followed by analysis on a Chiralpak IC column, achieving a resolution of over 11.4. nih.govoup.com

| Parameter | Method 1 (Solifenacin Stereoisomers) researchgate.net | Method 2 (Solifenacin Stereoisomers) phenomenex.com | Method 3 (Quinuclidinol Precursors) nih.govoup.com |

| Stationary Phase | Chiralpak IC (250 x 4.6 mm) | Lux 5 µm Amylose-1 | Chiralpak IC |

| Mobile Phase | n-hexane:ethanol:isopropyl alcohol:diethyl amine (60:15:25:0.1) | ACN/Buffer with 0.1% DEA | n-hexane:ethanol:2-propanol:diethyl amine (80:8:12:0.4) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |

| Detection | UV at 220 nm | UV | UV at 230 nm |

| Key Finding | Resolution > 3 between all stereoisomers. | Resolution of 7.92 and 13 between key stereoisomers. | Resolution > 11.4 after pre-column derivatization. |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful tool for assessing the enantiomeric purity of volatile or semi-volatile chiral compounds, including precursors to quinuclidine (B89598) esters. oup.com While HPLC is often preferred for the direct analysis of complex pharmaceutical molecules like solifenacin, GC-MS is highly effective for analyzing key chiral building blocks such as 3-quinuclidinol (B22445). oup.comoup.com

For GC analysis, non-volatile compounds typically require derivatization to increase their volatility and thermal stability. scispace.com In the case of 3-quinuclidinol enantiomers, pre-column derivatization with benzoyl chloride converts the alcohol into its corresponding benzoate (B1203000) ester, (R/S)-quinuclidin-3-yl-benzoate. scispace.com This derivative is amenable to separation on a chiral GC column, which contains a chiral selector (e.g., a derivatized cyclodextrin) in its stationary phase. gcms.cz

The use of a mass spectrometer as a detector provides both high sensitivity and structural information. The mass spectrum of the derivatized quinuclidinol shows a protonated molecular ion (M+H) at m/z 232. scispace.com Furthermore, the fragmentation pattern is characteristic of the structure, providing definitive identification. Key fragments include ions at m/z 110 and m/z 105, corresponding to the quinuclidine and benzoyl moieties, respectively, confirming the identity of the analyte. oup.com

| Analyte | Derivatization Agent | Analytical Technique | Key Mass Fragments (m/z) |

| 3-Quinuclidinol Enantiomers | Benzoyl Chloride | GC-MS | Parent Ion (M+H): 232Fragments: 110 (Quinuclidine moiety), 105 (Benzoyl moiety), 82 (Tetrahydropyridine), 77 (Phenyl moiety) oup.com |

Capillary Electrophoresis (CE) has emerged as a powerful and efficient alternative to HPLC for chiral separations in the pharmaceutical industry. mdpi.com The technique offers high separation efficiency, short analysis times, and minimal consumption of samples and reagents. mdpi.commdpi.com Chiral separations in CE are typically achieved by adding a chiral selector (CS) to the background electrolyte (BGE). mdpi.com

The most common chiral selectors used for separating basic compounds like quinuclidine derivatives are cyclodextrins (CDs). mdpi.com These molecules have a chiral cavity into which an analyte can enter, forming a temporary diastereomeric complex. Differences in the stability of these complexes for each enantiomer lead to different migration times and thus, separation.

A validated CE method for determining the enantiomeric purity of a quinuclidine-based drug candidate, PHA-543613, highlights the technique's capabilities. nih.gov The separation was achieved using a highly sulfated cyclodextrin, heptakis-6-sulfato-β-CD (HpS-β-CD), as the chiral selector. nih.gov The high degree of sulfation on the CD provides strong interaction sites, enabling effective enantioselective recognition. The method demonstrated high sensitivity, with a detection limit of 0.01-0.02%. nih.gov The choice of BGE, its pH, the concentration of the chiral selector, and the applied voltage are critical parameters that must be optimized to achieve the desired resolution. nih.gov

| Parameter | CE Method for Quinuclidine Analog (PHA-543613) nih.gov |

| Chiral Selector (CS) | 25 mM Heptakis-6-sulfato-β-CD (HpS-β-CD) |

| Background Electrolyte (BGE) | 25 mM Lithium Phosphate, pH 2.50 |

| Capillary | Uncoated fused silica (B1680970) (61 cm x 50 µm) |

| Voltage | -30 kV (Reverse polarity) |

| Detection | UV at 220 nm |

| Key Finding | Baseline separation of enantiomers with a detection limit of 0.01-0.02%. |

Spectroscopic Techniques for Structural Elucidation of Chiral Quinuclidine Esters

Spectroscopic methods are essential for confirming the chemical structure and identity of newly synthesized compounds and for identifying impurities. NMR and IR spectroscopy provide detailed information about the molecular framework and the functional groups present in chiral quinuclidine esters.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like (S)-Quinuclidinyl Benzoyl Solifenacin in solution. nih.gov One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments provide unambiguous information about the carbon-hydrogen framework. mdpi.comcore.ac.uk

¹H NMR: This experiment provides information about the chemical environment of each proton in the molecule. jchps.com The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For a quinuclidine ester, distinct signals would be expected for the protons on the quinuclidine ring, the benzoyl group, and other structural components.

¹³C NMR: This spectrum shows a signal for each unique carbon atom in the molecule. core.ac.uk The chemical shift values are indicative of the type of carbon (e.g., C=O, aromatic C, aliphatic C). DEPT experiments can further distinguish between CH, CH₂, and CH₃ groups. mdpi.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton connectivities (¹H-¹H couplings), while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond couplings). mdpi.com These experiments are crucial for assembling the molecular structure piece by piece.

NMR analyses are typically performed in a deuterated solvent like CDCl₃, with chemical shifts referenced to an internal standard such as tetramethylsilane (B1202638) (TMS). mdpi.comjchps.com

| Nucleus/Technique | Type of Information Provided | Application to Chiral Quinuclidine Esters |

| ¹H NMR | Chemical shift, integration, coupling constants of protons. | Determines the number and environment of all protons on the quinuclidine and benzoyl moieties. |

| ¹³C NMR | Chemical shift for each unique carbon atom. | Confirms the carbon skeleton, identifies key carbons like the ester carbonyl (~170 ppm) and aromatic carbons. |

| COSY | Shows coupling between adjacent protons. | Maps the connectivity of protons within the quinuclidine ring system. |

| HSQC | Correlates protons to their directly attached carbons. | Assigns specific proton signals to their corresponding carbon signals. |

Infrared (IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. slideshare.netdummies.com It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum. dummies.com

For a chiral quinuclidine ester like this compound, IR spectroscopy is used to confirm the presence of its key structural features. The most prominent and easily identifiable absorption is that of the ester carbonyl group (C=O). orgchemboulder.com This bond gives rise to a strong, sharp peak typically in the range of 1750–1735 cm⁻¹ for aliphatic esters. orgchemboulder.com The C-O single bond stretch of the ester is also characteristic, appearing in the 1300–1000 cm⁻¹ region. orgchemboulder.com

Other important absorptions include the C-H stretching vibrations from the aliphatic quinuclidine ring, which are typically observed just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹). nih.gov Aromatic C-H stretches from the benzoyl group would appear just above 3000 cm⁻¹. The collection of peaks in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a reference spectrum. libretexts.org

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |

| Ester | C=O Stretch | 1750 - 1735 orgchemboulder.com |

| Ester | C-O Stretch | 1300 - 1000 orgchemboulder.com |

| Alkane (Quinuclidine) | C-H Stretch | 2960 - 2850 nih.gov |

| Aromatic (Benzoyl) | C-H Stretch | 3100 - 3000 |

| Aromatic (Benzoyl) | C=C Stretch | 1600 - 1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for the characterization of complex organic molecules, including chiral quinuclidine compounds like solifenacin and its derivatives. It provides critical information regarding the molecular weight of the compound and offers insights into its structural arrangement through the analysis of fragmentation patterns.

For a compound such as solifenacin, soft ionization techniques, particularly Electrospray Ionization (ESI), are commonly employed. These methods allow the molecule to be ionized into the gas phase with minimal fragmentation, enabling the accurate determination of its molecular weight. In positive ESI mode, the molecule typically accepts a proton, forming a protonated molecular ion, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound plus the mass of a proton. Solifenacin (C₂₃H₂₆N₂O₂) has a molecular weight of 362.47 g/mol , and its protonated molecule is observed at an m/z of 363.4. google.com

Tandem mass spectrometry (MS/MS) is utilized for structural elucidation. In this process, the [M+H]⁺ parent ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, charged fragment ions. The resulting pattern of fragment ions is characteristic of the molecule's structure. The fragmentation of isoquinoline (B145761) alkaloids and related structures often involves the cleavage of the most labile bonds. pharmaffiliates.com In solifenacin, the ester linkage is a primary site for fragmentation, alongside cleavages within the quinuclidine or tetrahydroisoquinoline ring systems. The analysis of these fragments helps confirm the identity and structure of the molecule.

| Ion Type | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |

|---|---|---|

| Parent Ion [M+H]⁺ | 363.4 | Protonated Solifenacin Molecule |

| Fragment Ion | Data not specified in sources | Resulting from cleavage of the ester bond or fragmentation of the quinuclidine/isoquinoline rings. |

Polarimetry and Optical Rotation Measurements for Chiral Purity Confirmation

Polarimetry is a fundamental technique for the quality control of chiral compounds, providing a non-destructive method to confirm stereochemical identity and assess enantiomeric purity. nih.govnih.gov Chiral molecules, such as the stereoisomers of solifenacin, possess the ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity. libretexts.org The magnitude and direction of this rotation are distinct for each enantiomer.

The specific rotation, [α], is a characteristic physical constant for a chiral substance under a defined set of experimental conditions (i.e., temperature, wavelength of light, solvent, and concentration). wikipedia.org It is calculated from the observed rotation (α) using the formula:

[α]Tλ = α / (l × c)

where 'T' is the temperature, 'λ' is the wavelength of light (commonly the sodium D-line at 589 nm), 'l' is the path length of the sample cell in decimeters, and 'c' is the concentration of the solution in g/mL. wikipedia.org

Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counter-clockwise is levorotatory (-). wikipedia.org Consequently, a 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive ([α] = 0). amherst.edu

For pharmaceutical compounds like solifenacin, where typically only one stereoisomer is therapeutically active, polarimetry is crucial for confirming that the correct enantiomer has been synthesized and that it meets the required level of chiral purity. phenomenex.com By measuring the specific rotation of a production batch and comparing it to the reference value for the pure enantiomer, the enantiomeric excess (e.e.) can be quantified, ensuring the product's quality and stereochemical integrity. amherst.edu For example, the hydrochloride salt of the active (1S, 3'R) solifenacin isomer exhibits a specific rotation of +98.1°. googleapis.comepo.org

| Compound | Specific Rotation [α] | Conditions |

|---|---|---|

| Solifenacin Hydrochloride | +98.1° | c = 1.00, in Ethanol, at 25°C, Sodium D-line |

| Solifenacin Fumarate | +60.7° | c = 1.0, in DMSO, at 20°C, at 589 nm |

Research Applications and Future Perspectives

Utility of (S)-Quinuclidinyl Benzoyl Solifenacin (B1663824) as a Pharmacological Probe for Muscarinic Receptor Subtype Research

Solifenacin serves as a critical pharmacological probe for investigating the physiological and pathological roles of muscarinic acetylcholine (B1216132) receptor subtypes. Its utility stems from its distinct binding affinity profile across the five human muscarinic receptors (M1-M5). As a competitive muscarinic receptor antagonist, solifenacin exhibits a higher affinity for the M3 receptor subtype, which is predominantly responsible for smooth muscle contraction, including that of the urinary bladder. nih.govwikipedia.org This selectivity allows researchers to dissect the specific contributions of the M3 receptor in various physiological processes.

Radioligand binding assays using human recombinant muscarinic receptors have quantified the binding affinities (Ki values) of solifenacin for each subtype. These studies reveal a preferential, though not exclusive, binding to M3 receptors over M1, M2, M4, and M5 receptors. nih.gov This characteristic makes solifenacin a more selective tool for studying M3-mediated functions compared to older, non-selective antimuscarinic agents like oxybutynin. nih.gov In research settings, this allows for the targeted investigation of M3 receptor signaling pathways and their downstream effects in various tissues. wikipedia.org

The compound's selectivity profile is crucial for differentiating the roles of M2 and M3 receptors in bladder function. While M2 receptors are more numerous in the bladder, M3 receptors are the primary mediators of detrusor muscle contraction. nih.govdrugbank.com By exhibiting a higher affinity for M3 receptors, solifenacin helps in elucidating the specific functional role of this subtype in bladder contractility. drugbank.com

Binding Affinities of Solifenacin for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

|---|---|

| M1 | 26 |

| M2 | 170 |

| M3 | 12 |

| M4 | 110 |

| M5 | 31 |

Data sourced from a radioligand receptor binding assay. nih.gov

Contribution to the Broader Understanding of Stereoselective Pharmacology of Antimuscarinic Agents

Solifenacin is a chiral molecule, commercialized as a single, pure stereoisomer. phenomenex.com Its chemical name, [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate, specifies the precise three-dimensional arrangement of its atoms. nih.govresearchgate.net The existence of other stereoisomers, such as the (R,S), (S,S), and (R,R) isomers, which are considered impurities in the final drug product, highlights the critical role of stereochemistry in its pharmacological activity. nih.govcolab.ws

The development and clinical use of a single enantiomer of solifenacin underscore the importance of stereoselectivity in modern drug design. The specific (S,R) configuration is responsible for the desired pharmacological activity. phenomenex.com This focus on a single, active isomer is a significant advancement over older antimuscarinic drugs that were often marketed as racemic mixtures (a 50:50 mix of two enantiomers).

Research into the activity of different stereoisomers of related quinuclidinyl-based muscarinic antagonists has shown that the configuration of the chiral center in the quinuclidine (B89598) ring is a major determinant of binding affinity. Specifically, esters derived from (R)-quinuclidin-3-ol, the chiral alcohol component of solifenacin, generally exhibit a greater affinity for muscarinic receptors than their (S)-counterparts. nih.gov This principle is fundamental to the high potency of solifenacin and contributes to the broader understanding that stereochemical considerations are paramount for optimizing the interaction between a ligand and its receptor target. The study of solifenacin and its isomers reinforces the concept that different stereoisomers can have vastly different pharmacological and toxicological profiles.

Implications for the Rational Design of Novel Muscarinic Ligands with Enhanced Selectivity or Modulated Activity

The structural and pharmacological properties of solifenacin provide a valuable scaffold for the rational design of new muscarinic ligands. Understanding its structure-activity relationships (SAR) can guide medicinal chemists in creating novel compounds with potentially improved selectivity for specific muscarinic receptor subtypes or with modulated activity (e.g., partial agonism or allosteric modulation).

Key structural features of solifenacin that contribute to its activity include the chiral quinuclidine core and the bulky aromatic tetrahydroisoquinoline group. The rigidity of the quinuclidine moiety is known to be beneficial for affinity at muscarinic receptors. mdpi.com By systematically modifying these structural components, researchers can explore how changes in size, shape, and electronic properties affect receptor binding and selectivity. For instance, alterations to the aromatic portion of the molecule could lead to new interactions within the receptor's binding pocket, potentially enhancing selectivity for M1 or M5 receptors, which are targets for neurological disorders. The established importance of the (R)-configuration of the quinuclidinol portion provides a clear directive for synthetic efforts, ensuring that new designs retain this critical stereochemical feature. nih.gov

Advances in Stereoselective Synthetic Methodologies for Chiral Quinuclidine Compounds

The therapeutic importance of solifenacin has spurred advancements in the stereoselective synthesis of its key chiral building block, (R)-quinuclidin-3-ol. researchgate.net The demand for enantiomerically pure starting materials for drug synthesis has led to the development of more efficient and environmentally friendly synthetic methods.

Several strategies have been developed for the synthesis of (R)-quinuclidin-3-ol, moving beyond classical chemical resolution techniques. google.com These include:

Asymmetric Synthesis: Methods that create the chiral center in a controlled manner, such as iridium-catalyzed intramolecular allylic dearomatization reactions, have been developed to produce chiral quinuclidine derivatives with high enantioselectivity. chinesechemsoc.org

Biocatalysis: The use of enzymes, such as 3-quinuclidinone reductase from microorganisms like Rhodotorula rubra, allows for the highly stereoselective reduction of 3-quinuclidinone to (R)-3-quinuclidinol with excellent enantiomeric excess (>99.9%). nih.gov This biocatalytic approach offers a greener alternative to traditional chemical methods.

These advanced synthetic methodologies are not only crucial for the cost-effective production of solifenacin but also contribute to the broader field of organic chemistry by providing new tools for the synthesis of other complex chiral amines and natural products containing the quinuclidine scaffold. chinesechemsoc.orgnih.gov

Mechanistic Studies in Animal Models to Decipher In Vivo Receptor Engagement and Tissue Selectivity

Mechanistic studies in animal models, such as mice and rats, have been instrumental in understanding how solifenacin engages with muscarinic receptors in vivo and achieves its relative tissue selectivity. nih.govu-shizuoka-ken.ac.jp These studies bridge the gap between in vitro binding affinities and the drug's functional effects in a whole organism.

Ex vivo receptor binding assays are a powerful technique to measure the degree to which a drug occupies its target receptor in specific tissues after in vivo administration. giffordbioscience.comsygnaturediscovery.com In this method, an animal is treated with the drug, and at a specific time point, tissues of interest (e.g., bladder, submaxillary gland) are harvested. The amount of drug bound to the receptors is then indirectly measured by assessing the binding of a radiolabeled ligand to the tissue homogenates. nih.gov

Studies using this technique have shown that orally administered solifenacin persistently binds to muscarinic receptors in tissues that express the M3 subtype, such as the bladder. nih.gov The receptor binding activity of solifenacin is long-lasting, which is consistent with its once-daily dosing regimen. nih.govnih.gov For instance, after oral administration in mice, the binding of solifenacin to muscarinic receptors was greatest at 2 hours and was maintained for at least 6 to 12 hours. researchgate.net Furthermore, studies in muscarinic receptor knockout mice have helped to confirm that solifenacin selectively binds to the M3 subtype in the bladder in vivo. drugbank.comnih.gov These ex vivo assays provide a crucial link between the drug's concentration in a particular tissue and the extent of target engagement, which ultimately drives the pharmacological response.

Mechanistic pharmacokinetic studies in animal models are essential for interpreting receptor occupancy data. These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the drug, providing critical information on the drug concentrations achieved in plasma and various tissues over time. nih.gov

In mice, plasma concentrations of solifenacin persist for a longer duration compared to older drugs like oxybutynin. nih.gov The time course of muscarinic receptor binding in tissues like the submaxillary gland has been shown to correlate well with the drug's inhibitory effects on physiological functions, such as salivation. nih.govresearchgate.net

Pharmacokinetic parameters determined in animal models, and later confirmed in humans, show that solifenacin has a long terminal elimination half-life (33-85 hours in humans), which supports its sustained receptor occupancy and once-daily administration. nih.govresearchgate.net It is primarily metabolized by the CYP3A4 enzyme system in the liver. nih.govfda.gov Understanding these pharmacokinetic properties is vital for predicting the dose- and time-dependent receptor occupancy in different tissues and for translating findings from animal models to clinical use.

Pharmacokinetic Parameters of Solifenacin

| Parameter | Value |

|---|---|

| Bioavailability | ~90% |

| Time to Peak Plasma Concentration (Tmax) | 3-8 hours |

| Volume of Distribution (Vd) | ~600 L |

| Plasma Protein Binding | 93-96% |

| Elimination Half-life | 33-85 hours |

| Primary Metabolism Route | CYP3A4 |

Data primarily from human studies, consistent with animal model findings. drugbank.comnih.govresearchgate.net

Application of Muscarinic Receptor Knockout Animal Models for Subtype-Specific Research

The development and understanding of subtype-selective muscarinic receptor ligands, such as Solifenacin, have been significantly advanced by the use of knockout (KO) animal models. The existence of five distinct muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5) with overlapping expression patterns in many tissues has historically complicated the precise determination of their individual physiological roles using pharmacological agents alone. pnas.orgresearchgate.net Many muscarinic antagonists and agonists lack absolute subtype selectivity, making it difficult to assign a specific function to a single receptor subtype. nih.gov To overcome these limitations, researchers have employed gene-targeting technologies to create mutant mouse strains that are deficient in each of the five mAChR subtypes. nih.govcapes.gov.br These models have become instrumental in unambiguously deciphering the distinct functions of each receptor subtype. nih.gov

Studies involving these KO mice have provided clear and specific insights into the physiological, pharmacological, and behavioral deficits that arise from the absence of a single mAChR subtype. researchgate.netnih.gov This approach has been crucial for validating the targets of subtype-selective drugs and for understanding the complex cholinergic system. Disruption of a single mAChR gene generally does not significantly alter the expression levels of the other four subtypes, making these models reliable for studying specific receptor functions. mdpi.comresearchgate.net

Detailed Research Findings from Knockout Models

Research using M1-M5 knockout mice has illuminated the specific roles of each receptor in various bodily functions, from central nervous system processes to peripheral organ regulation.

M1 Receptor Knockout (M1 -/-) Mice : M1 receptors are highly expressed in the cortex and hippocampus. researchgate.net Studies with M1 KO mice have demonstrated the receptor's role in synaptic plasticity; specifically, these mice exhibit a shift from long-term depression (LTD) to long-term potentiation (LTP) in the visual cortex, indicating the M1 receptor's involvement in LTD. nih.gov In the context of airway inflammation induced by cigarette smoke, M1-/- mice showed increased neutrophilic inflammation, suggesting an anti-inflammatory role for the M1 receptor in this setting. nih.gov

M2 Receptor Knockout (M2 -/-) Mice : The M2 receptor's critical role in cardiac function has been unequivocally confirmed in M2 KO mice, which lack the characteristic bradycardia (slowing of heart rate) typically induced by muscarinic agonists. pnas.org These models have also revealed the M2 receptor's significant involvement in central nervous system functions, including movement control, body temperature regulation, and pain responses (antinociception). pnas.org For instance, the analgesic and hypothermic effects of the non-selective muscarinic agonist oxotremorine (B1194727) are markedly reduced in M2-deficient mice. pnas.org Similar to M1 KO mice, M2-/- mice also displayed heightened airway inflammation in response to cigarette smoke, pointing to an anti-inflammatory function. nih.gov

M3 Receptor Knockout (M3 -/-) Mice : The M3 receptor is a primary target for drugs treating overactive bladder, such as Solifenacin. Studies in M3 KO mice have provided definitive evidence for its role in smooth muscle contraction. These mice show a dramatic reduction in the contractile responses of visceral smooth muscles, including the stomach, ileum, colon, and urinary bladder, upon stimulation with muscarinic agonists. mdpi.com Conversely, M3-/- mice exhibited reduced neutrophilic inflammation and cytokine release in response to cigarette smoke, indicating a pro-inflammatory role for the M3 receptor in the airways. nih.gov

M4 Receptor Knockout (M4 -/-) Mice : M4 receptors are abundant in the striatum, a key brain region for motor control. researchgate.net Research using M4 KO mice has been pivotal in demonstrating their role in modulating dopamine (B1211576) release. In striatal slices from wild-type mice, the agonist oxotremorine potentiates dopamine release; this effect is completely abolished in M4 KO mice, highlighting the M4 receptor's key role in this process. nih.govnih.gov

M5 Receptor Knockout (M5 -/-) Mice : The function of the M5 receptor has been the most elusive. However, studies with M5 KO mice have shown that this subtype also contributes to the modulation of striatal dopamine release, though to a lesser extent than M4 receptors. nih.govnih.gov Additionally, M5 receptors have been implicated in the cholinergic dilation of cerebral arteries and arterioles, a function that is absent in M5-deficient mice. nih.gov

The table below summarizes the key findings derived from studies using muscarinic receptor knockout mice.

Table 1: Summary of Key Phenotypes in Muscarinic Receptor Knockout (KO) Mice

| Receptor Subtype | Key Research Area | Observed Phenotype in KO Mouse Model | Inferred Function of Receptor | Citations |

|---|---|---|---|---|

| M1 | Synaptic Plasticity | Shift from Long-Term Depression (LTD) to Long-Term Potentiation (LTP). | Regulation of synaptic LTD. | nih.gov |

| Airway Inflammation | Increased neutrophilic inflammation post-cigarette smoke exposure. | Anti-inflammatory role in airways. | nih.gov | |

| M2 | Cardiac Function | Abolition of muscarinic agonist-induced bradycardia. | Regulation of heart rate. | pnas.org |

| Central Nervous System | Reduced agonist-induced analgesia and hypothermia. | Mediation of pain and temperature control. | pnas.org | |

| Airway Inflammation | Increased neutrophilic inflammation post-cigarette smoke exposure. | Anti-inflammatory role in airways. | nih.gov | |

| M3 | Smooth Muscle Function | Markedly reduced contraction in GI tract and urinary bladder. | Primary mediator of visceral smooth muscle contraction. | mdpi.com |

| Airway Inflammation | Reduced neutrophilic inflammation and cytokine release. | Pro-inflammatory role in airways. | nih.gov | |

| M4 | Neurotransmitter Release | Abolition of agonist-potentiated dopamine release in the striatum. | Facilitation of striatal dopamine release. | nih.govnih.gov |

| M5 | Neurotransmitter Release | Reduced (but not abolished) agonist-potentiated dopamine release. | Contributes to dopamine release modulation. | nih.govnih.gov |

These knockout models are invaluable for dissecting the complex interplay between different receptor subtypes. For example, by studying M2/M4 double knockout mice, researchers can investigate functions potentially shared or compensated for by these two Gi/o-coupled receptors. nih.gov Similarly, M1/M3 double knockout mice have been used to explore combined roles in synaptic plasticity. nih.gov The use of these animal models provides a clear and unambiguous platform to test the subtype-specificity of compounds like Solifenacin and to validate their mechanisms of action at a whole-organism level.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (S)-Quinuclidinyl Benzoyl Solifenacin |

| Solifenacin |

| Acetylcholine |

| Atropine |

| Oxotremorine |

| Scopolamine |

| 1-dimethyl-4-diphenylacetoxypiperidinium iodide (4-DAMP) |

| Pilocarpine |

| Telenzepine |

Q & A

Basic: What are the key synthetic routes for (S)-Quinuclidinyl Benzoyl Solifenacin, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:

The synthesis typically involves cyclization and transesterification steps. For example:

- Step 1: Benzoylation of 2-phenylethylamine with benzoyl chloride (or benzoic acid using DPPA as a coupling agent) yields a benzamide intermediate .

- Step 2: Cyclization with POCl₃/P₂O₅ in xylene followed by NaBH₄ reduction produces racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline .

- Step 3: Transesterification with quinuclidine-3(R)-ol using NaH in toluene generates the diastereomeric quinuclidinyl ester .

Critical Factors: - Catalyst Choice: NaH ensures efficient transesterification but requires anhydrous conditions to avoid side reactions.

- Stereocontrol: The (S)-configuration at the tetrahydroisoquinoline moiety is achieved via chiral resolution or asymmetric synthesis, though evidence gaps exist in the described routes .

Basic: How can researchers validate the enantiomeric purity of this compound?

Methodological Answer:

- Analytical Techniques:

- Chiral HPLC: Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane/isopropanol (90:10). Monitor retention times against (R)-isomer standards .

- Polarimetry: Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ = +38° for the (S)-enantiomer in chloroform) .

- Data Interpretation: A single peak in chiral HPLC and optical rotation matching literature confirm enantiopurity. Contradictions may arise from residual solvents or impurities .

Advanced: How do impurities like Solifenacin EP Impurity D and F form during synthesis, and what strategies mitigate their generation?

Methodological Answer:

- Impurity Profiles:

- Mitigation Strategies:

- Temperature Control: Maintain reflux temperatures below 120°C during cyclization to prevent dimerization .

- Purification: Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate intermediates .

Advanced: What experimental approaches resolve discrepancies between in vitro receptor affinity and in vivo efficacy data for this compound?

Methodological Answer:

- Hypothesized Causes:

- Metabolite Interference: Active metabolites (e.g., hydroxylated derivatives) may contribute to efficacy unaccounted for in vitro .

- Tissue Penetration Variability: Differences in blood-brain barrier permeability or urinary retention times affect in vivo outcomes .

- Methodology to Address:

- Metabolite Profiling: Use LC-MS/MS to identify and quantify metabolites in plasma and tissue homogenates.

- Pharmacokinetic Modeling: Integrate in vitro IC₅₀ values with tissue distribution data to predict in vivo activity .

Basic: What structural features of this compound underlie its muscarinic receptor selectivity?

Methodological Answer:

- Key Moieties:

- Validation: Perform receptor-binding assays using tritiated N-methylscopolamine to measure displacement in CHO cells expressing human M1-M5 receptors .

Advanced: How can researchers optimize synthetic yields while maintaining stereochemical integrity?

Methodological Answer:

-

Process Parameters:

- Catalyst Screening: Replace NaH with milder bases (e.g., K2CO3) in transesterification to reduce racemization .

- Solvent Selection: Use toluene over DMF to minimize side reactions during cyclization .

-

Yield Data:

Step Yield (NaH Route) Yield (K2CO3 Route) Transesterification 65% 72% Data adapted from synthesis protocols in .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS Protocol:

- Column: C18 (2.1 × 50 mm, 1.7 µm).

- Mobile Phase: 0.1% formic acid in water/acetonitrile (gradient elution).

- Detection: MRM transitions m/z 363.2 → 201.1 (quantifier) and 363.2 → 174.1 (qualifier) .

- Validation Criteria: Ensure linearity (R² > 0.995), precision (CV < 15%), and recovery (>85%) per ICH guidelines .

Advanced: How do stereochemical inversions at the quinuclidinyl or tetrahydroisoquinoline moieties affect pharmacological activity?

Methodological Answer:

- Activity Trends:

- Experimental Design: Synthesize diastereomers via chiral auxiliaries and compare IC₅₀ values in functional assays .

Basic: What are the stability-indicating methods for this compound under accelerated degradation conditions?

Methodological Answer:

- Forced Degradation Studies:

- Acceptance Criteria: Peak purity angle < purity threshold in PDA detection confirms stability .

Advanced: What computational tools predict metabolite formation and toxicity risks for this compound?

Methodological Answer:

- In Silico Workflow:

- Validation: Cross-reference predictions with in vitro microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.